molecular formula C18H19FN2O2 B4618025 N-butyl-2-[(4-fluorobenzoyl)amino]benzamide

N-butyl-2-[(4-fluorobenzoyl)amino]benzamide

Cat. No.: B4618025
M. Wt: 314.4 g/mol
InChI Key: ISIZSQYTKCBTEG-UHFFFAOYSA-N
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Description

N-butyl-2-[(4-fluorobenzoyl)amino]benzamide is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14305602 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Properties of Ortho-linked Polyamides

Research has detailed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, prepared from specific dicarboxylic acid and aromatic diamines. These polyamides demonstrate significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, hinting at potential applications in materials science (Hsiao, Yang, & Chen, 2000).

Antitumor Properties

Antitumor Benzothiazoles

A study on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in vitro against certain human breast cell lines, with one compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, identified for pharmaceutical development due to its broad spectrum and potent antitumor activity (Hutchinson et al., 2001).

Chemical Sensing and Environmental Monitoring

Development of a Fluorescent Probe for Discrimination of Thiophenols

A new design for a reaction-based fluorescent probe was reported for the selective detection of thiophenols over aliphatic thiols. This development offers potential applications in chemical, biological, and environmental monitoring, showcasing the importance of precise chemical detection and discrimination (Wang et al., 2012).

Imaging and Diagnostic Agents

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Research into fluorinated derivatives of WAY 100635 led to the development of compounds with potential as imaging agents in medical diagnostics. These compounds, particularly [18F]FCWAY, demonstrated pharmacokinetic properties suitable for assessing serotonin levels, offering insights into their use in neurological research and diagnosis (Lang et al., 1999).

Drug Development and Prodrug Strategies

Amino Acid Prodrugs of Antitumor Benzothiazoles

The development of amino acid prodrugs for 2-(4-aminophenyl)benzothiazoles aimed at overcoming drug lipophilicity issues. These water-soluble prodrugs quickly revert to their parent compounds in vivo, with one specifically showing promise in preclinical models for treating breast and ovarian cancers (Bradshaw et al., 2002).

Properties

IUPAC Name

N-butyl-2-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-2-3-12-20-18(23)15-6-4-5-7-16(15)21-17(22)13-8-10-14(19)11-9-13/h4-11H,2-3,12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIZSQYTKCBTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.